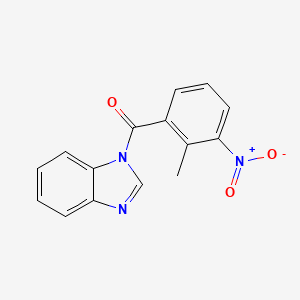

1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. In particular, 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole can be synthesized through a condensation reaction, involving a 2-methyl-3-nitrobenzoyl compound and an appropriate diamine precursor. The process may involve catalysis by acids or bases, and variations in the synthesis method can lead to different substituents on the benzimidazole ring, affecting the compound's properties and reactivity (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution pattern on the rings, such as the 2-methyl and 3-nitro groups in 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, influences the electron distribution, molecular geometry, and potential for intermolecular interactions. X-ray crystallography studies reveal that these molecules may exhibit hydrogen bonding and π-π interactions, contributing to their stability and solid-state packing (Ghalib et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. The presence of electron-withdrawing or electron-donating groups on the benzimidazole core affects its reactivity. For instance, the nitro group in 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole is an electron-withdrawing group that can influence the compound's reactivity towards nucleophiles and electrophiles. These chemical properties are crucial for the further functionalization of the benzimidazole ring (Albinati et al., 1988).

Aplicaciones Científicas De Investigación

Anticancer Potential

1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole and its derivatives show promise as anticancer agents. A study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. Notably, certain compounds displayed selective cytotoxic activity and induced apoptosis in specific cancer cell lines, highlighting their potential as potent anticancer agents (Romero-Castro et al., 2011).

Antimicrobial and Anticancer Scaffold

Benzimidazole derivatives, including 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, are recognized for their significant role in developing new bioactive substances. Recent work has led to the design and synthesis of numerous benzimidazole derivatives with impressive yields. Some of these compounds have shown potent antibacterial properties against various strains, including MRSA, and also exhibit cytotoxicity against multiple cancer cell lines (Pham et al., 2022).

Synthetic Processes

Research in green chemistry has explored the synthesis of benzimidazoles, including derivatives of 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, using supercritical methanol. This method not only synthesizes benzimidazoles efficiently but also uses earth-abundant materials, highlighting a sustainable approach in chemical synthesis (Sun, Bottari, & Barta, 2015).

Broad Spectrum Activity

Nitroheterocyclic compounds, including nitrobenzimidazoles, are known for their broad-spectrum activity against various protozoan and bacterial infections. These compounds, through their biologically active nitro groups, have been used as therapeutic agents in treating a range of infections (Raether & Hänel, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-10-11(5-4-8-13(10)18(20)21)15(19)17-9-16-12-6-2-3-7-14(12)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYJQQDNEQYZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320035 | |

| Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670514 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |

CAS RN |

314022-87-2 | |

| Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)

![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)